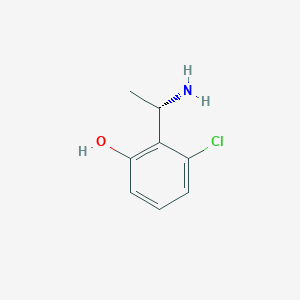
(S)-2-(1-Aminoethyl)-3-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-Aminoethyl)-3-chlorophenol is a chiral compound with significant importance in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a chlorophenol ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-3-chlorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This biocatalytic method is advantageous due to its specificity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes utilize host cells capable of expressing engineered transaminases, which facilitate the conversion of precursor compounds to the desired product . The scalability and efficiency of these methods make them suitable for industrial applications.
化学反应分析
Types of Reactions
(S)-2-(1-Aminoethyl)-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenols.
科学研究应用
(S)-2-(1-Aminoethyl)-3-chlorophenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (S)-2-(1-Aminoethyl)-3-chlorophenol involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5’-phosphate (PLP), leading to the formation of a quinonoid intermediate . This intermediate undergoes further transformations to yield the final product. The stereospecificity and efficiency of these reactions are crucial for the compound’s biological activity.
相似化合物的比较
Similar Compounds
- (S)-3-(1-Aminoethyl)-phenol
- (S)-1-Phenylethylamine
- (S)-2-(1-Aminoethyl)-4-chlorophenol
Uniqueness
(S)-2-(1-Aminoethyl)-3-chlorophenol is unique due to its specific (S)-configuration and the presence of both an aminoethyl group and a chlorophenol ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-[(1S)-1-aminoethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI 键 |
VDVGTTGFYZTAJT-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C=CC=C1Cl)O)N |
规范 SMILES |
CC(C1=C(C=CC=C1Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


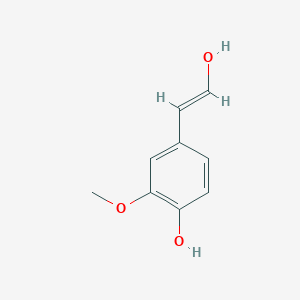
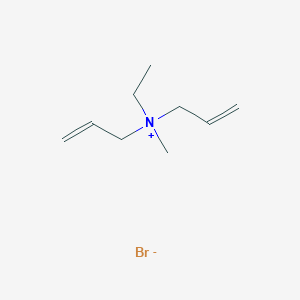
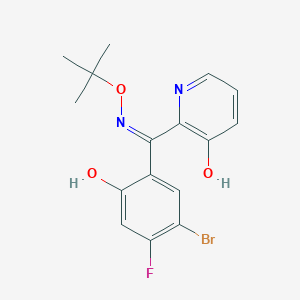
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
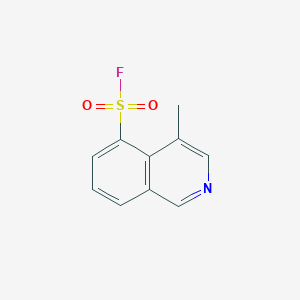
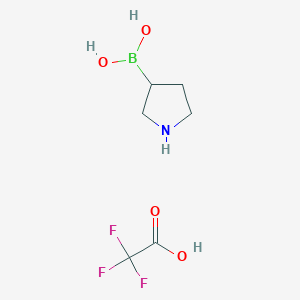
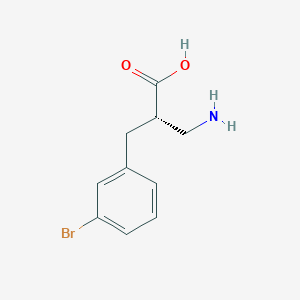
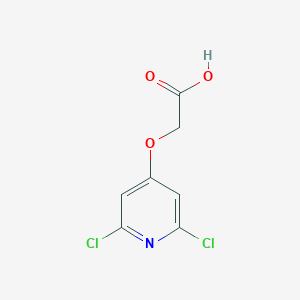
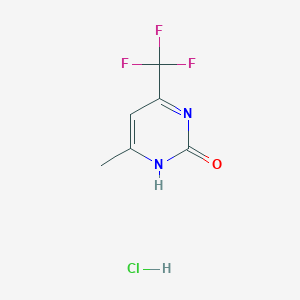
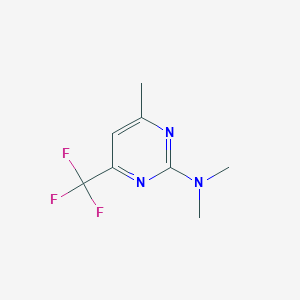
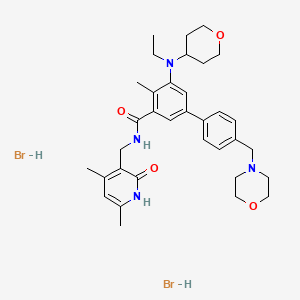
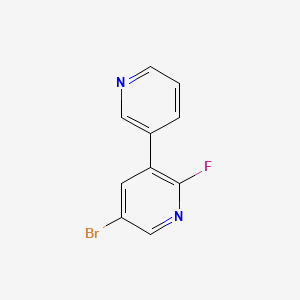
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
